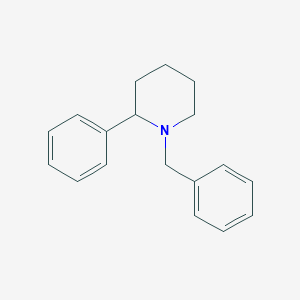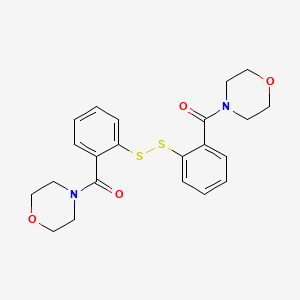
N'',N'''-Dodecane-1,12-diylbis(N-cyanoguanidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) is a chemical compound known for its unique structure and properties It is characterized by the presence of two cyanoguanidine groups linked by a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) typically involves the reaction of dodecane-1,12-diamine with cyanoguanidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a pure product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyanoguanidine groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the cyanoguanidine groups under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) exerts its effects involves its interaction with specific molecular targets. The cyanoguanidine groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The dodecane chain provides hydrophobic interactions that enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dodecane-1,12-diylbis(N’-octadecylurea): This compound has a similar dodecane backbone but different functional groups.
N,N’-Dodecane-1,12-diylbis-3-picolinium dibromide: Another compound with a dodecane chain but different substituents.
Uniqueness
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) is unique due to its specific combination of cyanoguanidine groups and dodecane chain, which confer distinct chemical and biological properties
Properties
CAS No. |
42866-01-3 |
|---|---|
Molecular Formula |
C16H30N8 |
Molecular Weight |
334.46 g/mol |
IUPAC Name |
2-[12-[[amino-(cyanoamino)methylidene]amino]dodecyl]-1-cyanoguanidine |
InChI |
InChI=1S/C16H30N8/c17-13-23-15(19)21-11-9-7-5-3-1-2-4-6-8-10-12-22-16(20)24-14-18/h1-12H2,(H3,19,21,23)(H3,20,22,24) |
InChI Key |
GMIJRVJTDOSERW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCN=C(N)NC#N)CCCCCN=C(N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



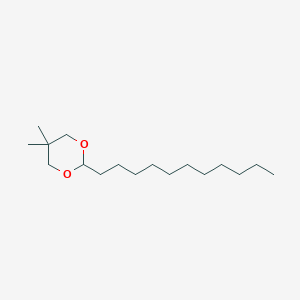
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
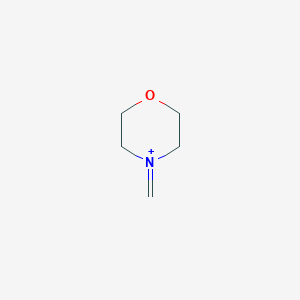
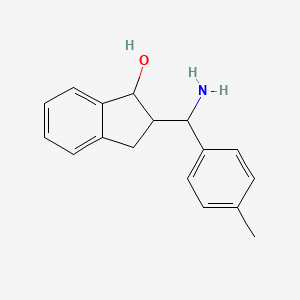

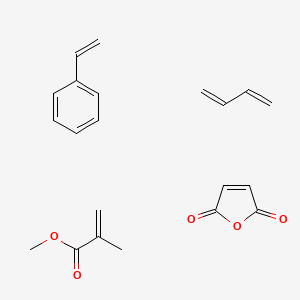

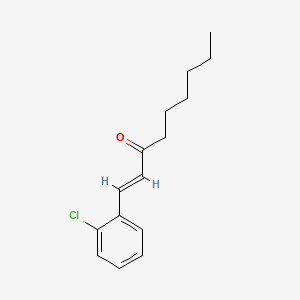
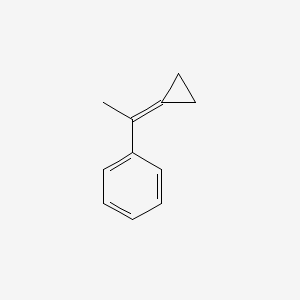
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)
